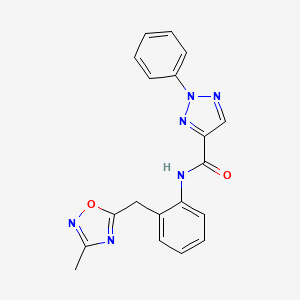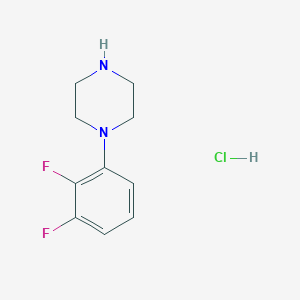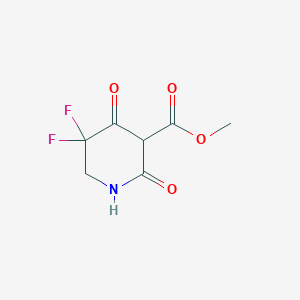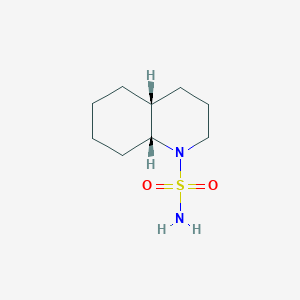![molecular formula C20H16FNO4 B2790689 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one CAS No. 938036-98-7](/img/structure/B2790689.png)
3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one, also known as FFC, is a synthetic compound that belongs to the class of furochromone derivatives. FFC has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and pathways involved in cancer cell growth and survival. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of various enzymes involved in cancer cell growth and survival, including topoisomerase II and protein kinase C. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the growth of cancer cells in various cancer types, making it a promising candidate for further research. However, one of the limitations of this compound is its low yield in the synthesis process, which makes it difficult to produce large quantities for research purposes.
Direcciones Futuras
There are several future directions for the research on 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one. One of the directions is to further investigate its anti-cancer properties and potential therapeutic applications in cancer treatment. Another direction is to study the mechanism of action of this compound and its interactions with various enzymes and pathways involved in cancer cell growth and survival. Additionally, future research could focus on improving the synthesis process of this compound to increase its yield and availability for research purposes.
Métodos De Síntesis
The synthesis of 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one involves a multi-step process that starts with the condensation of 3-fluorophenylacetic acid with 2-methoxyethylamine to form an amide intermediate. The amide intermediate is then cyclized using sodium hydride and 4-chloro-7-hydroxycoumarin to form the desired this compound product. The yield of the synthesis process is approximately 50%.
Aplicaciones Científicas De Investigación
3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has been studied for its potential therapeutic applications in various scientific research studies. One of the most notable applications of this compound is its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells in various cancer types, including breast, lung, and colon cancer. This compound has also been studied for its anti-inflammatory, anti-oxidant, and anti-microbial properties.
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c1-24-10-9-22-19-16(12-5-4-6-13(21)11-12)17-18(26-19)14-7-2-3-8-15(14)25-20(17)23/h2-8,11,22H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJYDZYBNSZNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2790606.png)
![(3aR,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3,4,6,6a-tetrahydro-1H-pyrrolo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2790607.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide](/img/structure/B2790609.png)

![2-(4-fluorophenyl)-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2790611.png)

![2-(benzylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2790613.png)


![N-Cyclopentyl-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2790618.png)
![Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate](/img/structure/B2790621.png)

![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanone;hydrochloride](/img/structure/B2790627.png)